Cas no 87808-48-8 (Methyl 3-fluoro-4-methylbenzoate)

Methyl 3-fluoro-4-methylbenzoate structure
87808-48-8 structure
Methyl 3-fluoro-4-methylbenzoate
87808-48-8
C9H9FO2
168.164966344833
MFCD06203786
839042
18973767

Methyl 3-fluoro-4-methylbenzoate Properties

Names and Identifiers

    • Methyl 3-fluoro-4-methylbenzoate
    • 3-Fluoro-4-methyl-benzoicacidmethylester
    • Methyl 3-fluoro-4-methyl benzoate
    • BENZOIC ACID, 3-FLUORO-4-METHYL-, METHYL ESTER
    • 3-fluoro-4-methylbenzoic acid methyl ester
    • 3-fluoro-4-methyl-benzoic acid methyl ester
    • PubChem16655
    • KSC495M0F
    • RAFFOVQBMRBRCS-UHFFFAOYSA-N
    • CL8553
    • methyl 3-fluoranyl-4-methyl-benzoate
    • AB23209
    • SY030649
    • AB0027207
    • ST2413353
    • 4-Methyl-3-fluoro-benzoic acid methyl ester
    • FS-3123
    • EN300-135628
    • MFCD06203786
    • DTXSID30597014
    • CS-W022829
    • 87808-48-8
    • AKOS009038875
    • SCHEMBL1495863
    • Methyl 3-fluoro-4-methyl-benzoate
    • DB-077109
    • Methyl3-fluoro-4-methylbenzoate
    • +Expand
    • MFCD06203786
    • RAFFOVQBMRBRCS-UHFFFAOYSA-N
    • 1S/C9H9FO2/c1-6-3-4-7(5-8(6)10)9(11)12-2/h3-5H,1-2H3
    • O=C(C1C=C(F)C(C)=CC=1)OC

Computed Properties

  • 168.05900
  • 0
  • 3
  • 2
  • 168.05865769g/mol
  • 12
  • 170
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2.2
  • 26.3

Experimental Properties

  • 1.92070
  • 26.30000

Methyl 3-fluoro-4-methylbenzoate Security Information

Methyl 3-fluoro-4-methylbenzoate Customs Data

  • 2916399090
  • China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Methyl 3-fluoro-4-methylbenzoate Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P004FO3-1g
Methyl 3-fluoro-4-methylbenzoate
87808-48-8 95%
1g
$28.00 2024-04-20
A2B Chem LLC
AC06131-1g
Methyl 3-fluoro-4-methylbenzoate
87808-48-8 95%
1g
$12.00 2024-04-19
Aaron
AR004FWF-1g
Methyl 3-fluoro-4-methylbenzoate
87808-48-8 97%
1g
$4.00
abcr
AB438036-5 g
Methyl 3-fluoro-4-methylbenzoate; 95%
87808-48-8
5g
€110.90 2023-04-23
Ambeed
A768614-1g
Methyl 3-fluoro-4-methylbenzoate
87808-48-8 98%
1g
$15.0
Apollo Scientific
PC900830-5g
Methyl 3-fluoro-4-methylbenzoate
87808-48-8 98%
5g
£49.00 2024-05-22
Chemenu
CM109342-25g
Methyl 3-fluoro-4-methylbenzoate
87808-48-8 95%
25g
$*** 2023-05-29
Crysdot LLC
CD12020296-25g
Methyl 3-fluoro-4-methylbenzoate
87808-48-8 95+%
25g
$157
Enamine
EN300-135628-0.05g
methyl 3-fluoro-4-methylbenzoate
87808-48-8 95%
0.05g
$19.0 2023-07-10
eNovation Chemicals LLC
D913220-10g
Methyl 3-Fluoro-4-methylbenzoate
87808-48-8 95%
10g
$110 2022-10-13

Methyl 3-fluoro-4-methylbenzoate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane Solvents: Methanol ;  > 30 min, 20 - 23 °C; 23 °C → 47 °C; 30 min, 47 °C; 47 °C → rt; 18 h, rt; rt → 35 °C
1.2 Reagents: Sodium bicarbonate Solvents: Isopropyl acetate ,  Water ;  10 min, 35 °C
Reference
A Practical Synthesis of a Diazepinylbenzoic Acid, a Retinoid X Receptor Antagonist
Jiang, Xinglong; et al, Organic Process Research & Development, 2008, 12(6), 1137-1141

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; 0 °C → rt; 4 h, 50 °C; 50 °C → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Reference
Solid-phase synthesis of cereblon-recruiting selective histone deacetylase 6 degraders (HDAC6 PROTACs) with anti-leukemic activity
Sinatra, Laura; et al, ChemRxiv, 2022, 1, 1-30

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Hydrochloric acid Solvents: 2-Methyltetrahydrofuran ,  Water ;  8 bar, 0 °C
1.2 Reagents: Trifluoroacetic acid Solvents: Water
1.3 Reagents: Sodium nitrite Solvents: Water ;  19 min, 20 °C
1.4 Reagents: Trifluoroacetic acid ;  rt
Reference
A scalable and safe continuous flow procedure for in-line generation of diazomethane and its precursor MNU
Lehmann, H., Green Chemistry, 2017, 19(6), 1449-1453

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Methanol ,  Benzene ,  Hexane ;  rt; 10 min, rt
Reference
C3 Halogen and C8'' Substituents on Stilbene Arotinoids Modulate Retinoic Acid Receptor Subtype Function
Alvarez, Susana; et al, ChemMedChem, 2009, 4(10), 1630-1640

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  18 h, rt; 1 - 2 h, reflux
1.2 Reagents: Triethylamine Solvents: Ethyl acetate ;  30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Superoxide dismutase mimetics: synthesis and structure-activity relationship study of MnTBAP analogues
Gauuan, Polivina Jolicia F.; et al, Bioorganic & Medicinal Chemistry, 2002, 10(9), 3013-3021

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Lithium tetrafluoroborate Solvents: Ethyl acetate ,  Hexafluorobenzene ;  2 h, 90 °C
Reference
LiBF4-Promoted Aromatic Fluorodetriazenation under Mild Conditions
Zhang, Hongjin; et al, Journal of Organic Chemistry, 2023, 88(17), 12826-12834

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  5 h, rt
1.2 Reagents: Water ;  rt
Reference
Tetrahydroquinoline-Capped Histone Deacetylase 6 Inhibitor SW-101 Ameliorates Pathological Phenotypes in a Charcot-Marie-Tooth Type 2A Mouse Model
Shen, Sida ; et al, Journal of Medicinal Chemistry, 2021, 64(8), 4810-4840

Synthetic Circuit 8

Reaction Conditions
1.1 Solvents: Methanol ;  cooled; overnight, rt
Reference
Development of Fluorine-18 Labeled Metabolically Activated Tracers for Imaging of Drug Efflux Transporters with Positron Emission Tomography
Sander, Kerstin; et al, Journal of Medicinal Chemistry, 2015, 58(15), 6058-6080

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Acetonitrile ,  Water ;  rt → -10 °C; < 0 °C; 45 min, 0 - 5 °C
1.2 Reagents: Potassium carbonate Solvents: Water ;  0 - 5 °C; 1 h, neutralized, 0 - 5 °C
2.1 Reagents: Lithium tetrafluoroborate Solvents: Ethyl acetate ,  Hexafluorobenzene ;  2 h, 90 °C
Reference
LiBF4-Promoted Aromatic Fluorodetriazenation under Mild Conditions
Zhang, Hongjin; et al, Journal of Organic Chemistry, 2023, 88(17), 12826-12834

Methyl 3-fluoro-4-methylbenzoate Raw materials

Methyl 3-fluoro-4-methylbenzoate Preparation Products

Methyl 3-fluoro-4-methylbenzoate Suppliers

SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:87808-48-8)
TANG SI LEI
15026964105
2881489226@qq.com

Methyl 3-fluoro-4-methylbenzoate Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:87808-48-8)Methyl 3-fluoro-4-methylbenzoate
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